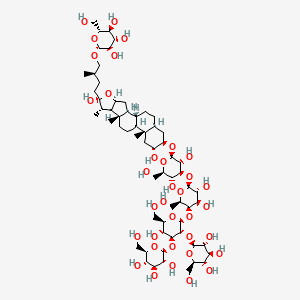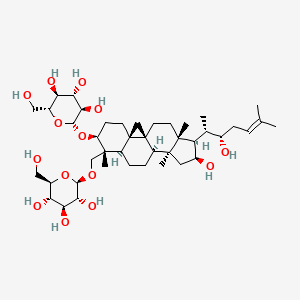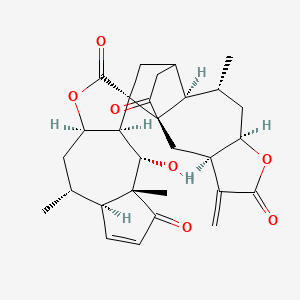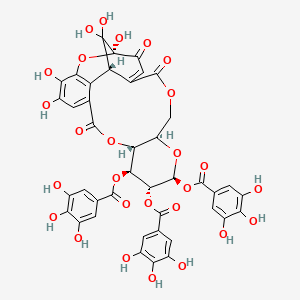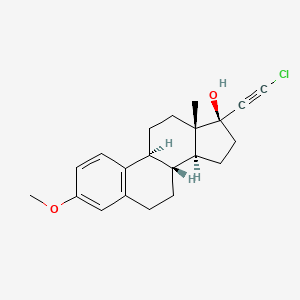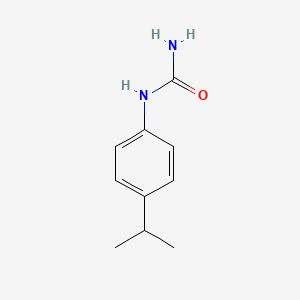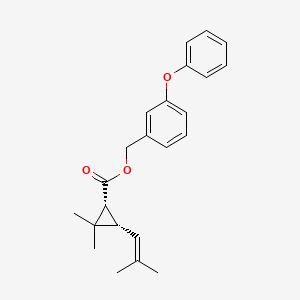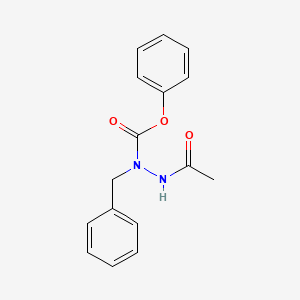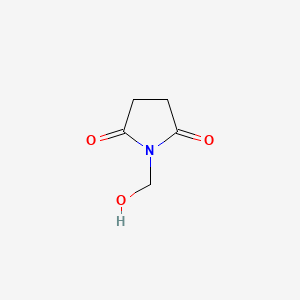
1-(hydroxyméthyl)pyrrolidine-2,5-dione
Vue d'ensemble
Description
1-(hydroxymethyl)pyrrolidine-2,5-dione, also known as 1-(hydroxymethyl)pyrrolidine-2,5-dione, is a useful research compound. Its molecular formula is C5H7NO3 and its molecular weight is 129.11 g/mol. The purity is usually 95%.
The exact mass of the compound N-Hydroxymethylsuccinimide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27352. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(hydroxymethyl)pyrrolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(hydroxymethyl)pyrrolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Découverte de médicaments et activité biologique
Le composé est un dérivé de la pyrrolidine, un cycle à cinq chaînons largement utilisé par les chimistes médicinaux pour obtenir des composés destinés au traitement des maladies humaines . Le cycle pyrrolidine et ses dérivés, y compris les pyrrolidine-2,5-diones, sont caractérisés par des molécules bioactives présentant une sélectivité cible .
Synthèse des acides hydroxamiques
Le N-méthylolsuccinimide a été utilisé dans une nouvelle approche en deux étapes pour la synthèse des acides hydroxamiques, connus pour leur activité biologique, tels que les inhibiteurs de l'histone désacétylase et les inhibiteurs des métalloprotéinases matricielles . Cette approche implique la synthèse de N-succinimide substitué via la réaction d'une amine aromatique ou d'une hydrazide d'acide carboxylique avec l'anhydride succinique, suivie de l'ouverture du cycle imide par l'hydroxylamine .
Techniques de bioconjugaison
Les esters de N-hydroxysuccinimide, y compris le N-méthylolsuccinimide, sont utilisés dans diverses techniques de bioconjugaison. Celles-ci comprennent le marquage des protéines par des colorants fluorescents et des enzymes, l'activation de surface des supports chromatographiques, des microbilles, des nanoparticules et des lames de micropuces, ainsi que la synthèse chimique de peptides .
Coréactif de chimiluminescence
Le N-hydroxysuccinimide a été exploré pour la première fois comme un coréactif de chimiluminescence efficace et stable. L'intensité de la chimiluminescence du nouveau système luminol-NHS est environ 22 fois plus élevée que celle du système traditionnel luminol-H2O2 . Ce nouveau système de chimiluminescence a été appliqué à la détection hautement sélective et ultra-sensible du Co2+ .
Contrôle de la qualité en bioconjugaison
Les esters de N-hydroxysuccinimide sont sensibles à l'humidité de l'air et aux traces d'eau dans les solvants. Par conséquent, la quantification du NHS serait une approche très utile pour identifier les impuretés du réactif ou la dégradation des esters de NHS stockés .
Synthèse de composés biologiquement actifs
Les esters de N-hydroxysuccinimide sont utilisés dans la synthèse d'une variété de composés biologiquement actifs, tels que les dépresseurs pharmaceutiques, les analgésiques, les agents antitumoraux, les cytostatiques, les anorexiques, les convulsivants, les hypotenseurs, les antispasmodiques, les antibactériens et les antituberculeux .
Mécanisme D'action
Safety and Hazards
Orientations Futures
The development of novel coreactants for chemiluminescence is very important to improve performance and widen its applications without using any other catalyst . This novel chemiluminescence system has several advantages, including simple, cost-effective, highly sensitive, selective, and wide linear range . It is expected that this chemiluminescence system will be a promising candidate for chemical and biological sensing .
Propriétés
IUPAC Name |
1-(hydroxymethyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c7-3-6-4(8)1-2-5(6)9/h7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVYYSCOCHRFKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046657 | |
| Record name | N-Hydroxymethylsuccinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5146-68-9 | |
| Record name | N-(Hydroxymethyl)succinimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5146-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Hydroxymethylsuccinimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005146689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylolsuccinimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27352 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Hydroxymethylsuccinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(hydroxymethyl)pyrrolidine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-HYDROXYMETHYLSUCCINIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S564EDH93R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary advantage of using N-Hydroxymethylsuccinimide to develop prodrugs of NSAIDs like mefenamic acid and aceclofenac?
A1: NSAID use is often limited by gastrointestinal side effects like irritation and bleeding. N-Hydroxymethylsuccinimide is used to create ester prodrugs of these NSAIDs [, ]. These prodrugs are designed to remain inactive in the acidic environment of the stomach, thus reducing direct contact of the active NSAID with the gastric mucosa. Upon reaching the higher pH of the intestine, the prodrug is hydrolyzed, releasing the active NSAID for absorption and therapeutic effect []. This strategy aims to improve the therapeutic index of NSAIDs by minimizing gastrointestinal toxicity while maintaining efficacy.
Q2: How is the structure of the N-Hydroxymethylsuccinimide prodrug confirmed?
A2: The synthesized prodrugs are characterized using various spectroscopic techniques. These include: * Infrared Spectroscopy (IR): Provides information about the functional groups present in the molecule.* Nuclear Magnetic Resonance (NMR): Reveals details about the arrangement of atoms and the overall structure of the molecule.* Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, providing further evidence of the compound's identity [, ].
Q3: What research has been conducted to assess the efficacy and safety of N-Hydroxymethylsuccinimide-based NSAID prodrugs?
A3: Studies using a mefenamic acid - N-Hydroxymethylsuccinimide ester prodrug (MA-NH) showed:
- Improved Pharmacokinetic Profile: The prodrug demonstrated stability in acidic conditions (simulating the stomach) and efficient hydrolysis in alkaline media (simulating the intestine), confirming its designed release mechanism [].
- Enhanced Efficacy: The prodrug exhibited improved analgesic and anti-inflammatory activity compared to the parent drug, mefenamic acid [].
- Reduced Gastrointestinal Toxicity: The prodrug caused significantly fewer ulcers in animal models, suggesting a better safety profile compared to the parent drug [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R,5R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1213222.png)
